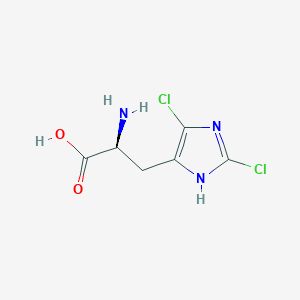

2,5-Dichloro-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

69609-49-0 |

|---|---|

Molecular Formula |

C6H7Cl2N3O2 |

Molecular Weight |

224.04 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,4-dichloro-1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H7Cl2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |

InChI Key |

QZMQTYKYFAJDPE-REOHCLBHSA-N |

Isomeric SMILES |

C(C1=C(N=C(N1)Cl)Cl)[C@@H](C(=O)O)N |

Canonical SMILES |

C(C1=C(N=C(N1)Cl)Cl)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2,5 Dichloro L Histidine

Precursor-Based Synthesis Approaches for Halogenated L-Histidine Analogues

The most direct precursor for the synthesis of 2,5-Dichloro-L-histidine is L-histidine itself. The primary challenge lies in controlling the reaction conditions to achieve dichlorination specifically at the C-2 and C-5 positions of the imidazole (B134444) side chain. Synthesis strategies typically require the protection of the α-amino and carboxyl groups to prevent unwanted side reactions and to improve solubility in organic solvents suitable for synthetic transformations. peptide.com Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and esterification (e.g., methyl or ethyl ester) for the carboxyl group. researchgate.net

Direct electrophilic halogenation of the histidine imidazole ring is a known method, though achieving specific regioselectivity can be difficult. Research on related compounds indicates that direct electrophilic halogenation can produce 2,5-dihalogenated derivatives. researchgate.net However, such reactions often yield a mixture of mono- and di-halogenated products at various positions on the ring.

To achieve regioselectivity, a multi-step approach involving protecting groups is often necessary. For instance, the α-amino and carboxyl groups of L-histidine would first be protected. The resulting protected L-histidine could then be subjected to chlorination using a suitable agent. Studies on the chlorination of histidine in the context of water disinfection have identified 2-chlorohistidine (B161036) as a potential product, although the reaction kinetics are noted to be slower compared to other reactive amino acids like tyrosine. researchgate.net Industrial-scale synthesis of 2-chlorohistidine has been reported using zinc chloride (ZnCl₂) as a Lewis acid catalyst with hydrochloric acid. A solid-phase approach for peptide-bound histidine involves treatment with tert-butyl hypochlorite (B82951) (t-BuOCl).

Achieving dichlorination at both the 2- and 5-positions would likely require harsher conditions or a stepwise approach. One plausible, though undocumented, strategy could involve the initial synthesis of a 2-chloro or 5-chloro-L-histidine derivative, followed by a second chlorination step under forcing conditions. The electronic properties of the mono-chlorinated intermediate would dictate the position of the second substitution.

| Reagent/Method | Target Position/Analogue | Comments | Reference(s) |

| tert-Butyl hypochlorite (t-BuOCl) | C-2 (on solid phase) | Used for chlorinating Fmoc-protected histidine residues in peptide synthesis. | |

| Zinc Chloride (ZnCl₂) / HCl | C-2 | Catalytic method used for industrial-scale synthesis of 2-chlorohistidine. | |

| Direct Electrophilic Halogenation | C-2 and C-5 | Can yield 2,5-dihalogenated derivatives, but often with low regioselectivity. | researchgate.net |

| N-Chlorosuccinimide (NCS) | General Chlorination | A common electrophilic chlorinating agent used for aromatic systems; regioselectivity would be a key challenge. |

This table summarizes potential chlorination strategies based on methods for analogous compounds, as direct synthesis of 2,5-Dichloro-L-histidine is not well-documented.

A critical aspect of any synthetic route starting from L-histidine is the preservation of the stereochemistry at the α-carbon. The L-configuration is essential for biological relevance. Most synthetic manipulations on the side chain of an amino acid are designed to be mild enough to not cause racemization. rsc.orgrsc.org

Strategies to ensure stereochemical control include:

Mild Reaction Conditions: Performing the chlorination and deprotection steps at low temperatures and avoiding strong bases or prolonged exposure to harsh acidic or basic conditions that could lead to epimerization of the chiral center. peptide.com

Use of Chiral Auxiliaries: In more complex de novo syntheses, chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions, although this is more common for constructing the amino acid backbone itself rather than modifying the side chain. rsc.orgrsc.org

Enzymatic Resolution: In cases where a racemic or diastereomeric mixture is formed, enzymatic methods can be used to selectively resolve the desired L-isomer. researchgate.net

For a precursor-based approach, the primary focus would be on ensuring the chlorination of the imidazole ring does not affect the existing stereocenter. This is generally achievable as the α-proton is not typically abstracted under electrophilic aromatic substitution conditions.

Advanced Synthetic Methodologies for 2,5-Dichloro-L-histidine

While classical electrophilic substitution remains a plausible route, modern synthetic organic chemistry offers more advanced and potentially more selective methodologies. Although not specifically reported for 2,5-dichloro-L-histidine, transition-metal-catalyzed C-H functionalization represents a powerful tool for the regioselective modification of complex molecules, including amino acids. acs.org

Palladium-catalyzed reactions have been successfully used for the C-5 arylation of protected L-histidine derivatives using aryl iodides. researchgate.net It is conceivable that a similar palladium-catalyzed C-H activation/halogenation protocol could be developed for the regioselective introduction of chlorine atoms onto the imidazole ring. Such a method could offer superior control over the position of halogenation compared to traditional electrophilic substitution. This remains a hypothetical approach that would require significant methodological development.

Chemical Reactivity and Transformation Pathways of 2,5-Dichloro-L-histidine

The chemical reactivity of 2,5-dichloro-L-histidine is dictated by its three primary functional domains: the α-amino group, the α-carboxyl group, and the dichlorinated imidazole side chain. The presence of two electron-withdrawing chlorine atoms on the imidazole ring is expected to significantly alter its electronic properties compared to native L-histidine.

Derivatization is essential for the analysis of amino acids by techniques like High-Performance Liquid Chromatography (HPLC) and for creating functional probes. usp.org The amino and carboxyl groups of 2,5-dichloro-L-histidine would undergo standard derivatization reactions.

N-Terminal Derivatization: The primary α-amino group can be modified with various reagents to introduce a chromophore or fluorophore. Common reagents include Phenylisothiocyanate (PITC), Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). usp.orgusp.org

C-Terminal Derivatization: The carboxyl group is typically esterified (e.g., to a methyl or ethyl ester) to increase volatility for gas chromatography or to modify solubility and reactivity for further synthetic steps. acs.org

Side-Chain Derivatization: The imidazole ring, while less nucleophilic due to the two chlorine atoms, could potentially undergo N-alkylation under specific conditions, similar to the synthesis of N-alkyl-L-histidines. researchgate.netnih.gov

| Derivatization Reagent | Target Group | Detection Method | Comments | Reference(s) |

| Phenylisothiocyanate (PITC) | α-Amino | UV (254 nm) | Forms stable PTC-amino acid derivatives. | usp.org |

| o-Phthalaldehyde (OPA) | α-Amino (primary) | Fluorescence | Reacts with primary amines in the presence of a thiol; derivatives are unstable. | usp.orgusp.org |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | α-Amino (primary & secondary) | Fluorescence | Forms highly fluorescent and stable derivatives. The histidine derivative can show some instability. | usp.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | α-Amino (primary & secondary) | Fluorescence | Forms stable, fluorescent urea (B33335) derivatives. | usp.orgusp.org |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | α-Amino (primary & secondary) | Fluorescence | Reacts with both primary and secondary amino acids to form highly fluorescent products. | usp.org |

The degradation of histidine is an important pathway in biochemistry and environmental chemistry. When exposed to strong oxidants like chlorine, the imidazole ring of histidine can be cleaved. researchgate.net Studies on the reaction of peptide-bound histidine with chlorine over extended periods have identified β-cyanoalanine as a major transformation product, with chlorinated histidine intermediates being observed at lower yields. researchgate.netacs.org

The presence of two chlorine atoms on the imidazole ring of 2,5-dichloro-L-histidine would significantly influence its degradation.

Altered Ring Stability: The electron-withdrawing nature of the chlorine atoms would decrease the electron density of the imidazole ring, potentially making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack.

Oxidative Degradation: In oxidative environments, such as treatment with peroxymonosulfate (B1194676) (PMS) activated by catalysts, the special aromaticity of the histidine imidazole ring facilitates electrophilic substitution and ring-opening reactions. iwaponline.com The dichlorinated ring might follow a different degradation pathway, potentially leading to different disinfection byproducts in water treatment scenarios. The increased halogenation could lead to the formation of different nitrogenous disinfection byproducts (N-DBPs) compared to non-halogenated histidine. iwaponline.com

Structural Elucidation and Spectroscopic Characterization of 2,5 Dichloro L Histidine

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel or modified amino acids like 2,5-dichloro-L-histidine. These methods provide detailed information about the molecular structure, bonding, and electronic environment of the constituent atoms.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For 2,5-dichloro-L-histidine, ¹H, ¹³C, and ¹⁵N NMR would provide key insights.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the protons in the molecule. The introduction of two chlorine atoms onto the imidazole (B134444) ring would significantly alter the chemical shifts of the remaining ring proton and the protons on the amino acid backbone compared to native L-histidine. Due to the electron-withdrawing nature of chlorine, the remaining proton on the imidazole ring (at position 4) would likely experience a downfield shift.

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on each carbon atom in the molecule. The carbons directly bonded to the chlorine atoms (C2 and C5) would exhibit significant changes in their chemical shifts. Generally, halogen substitution can lead to either a downfield or an upfield shift depending on various factors. In many cases, direct chlorination of an aromatic ring leads to a downfield shift of the attached carbon's resonance.

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR would be instrumental in probing the electronic environment of the nitrogen atoms in the imidazole ring and the amino group. The chlorination of the imidazole ring would influence the shielding of the ring nitrogens, leading to observable shifts in the ¹⁵N NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dichloro-L-histidine (in D₂O)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα | ~4.0 | ~55 |

| Cβ | ~3.2 | ~28 |

| C2 (imidazole) | - | ~130 |

| C4 (imidazole) | ~7.5 | ~120 |

| C5 (imidazole) | - | ~118 |

Note: These are predicted values and would need to be confirmed by experimental data.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

FTIR Spectroscopy : The FTIR spectrum of 2,5-dichloro-L-histidine would display characteristic absorption bands for the amino acid functional groups, such as N-H stretching vibrations from the amino group, C=O stretching from the carboxyl group, and C-H stretching vibrations. The vibrations of the dichlorinated imidazole ring would be significantly different from those of unsubstituted histidine. New bands corresponding to C-Cl stretching modes would be expected to appear, typically in the fingerprint region of the spectrum.

Raman Spectroscopy : Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be useful for observing the vibrations of the imidazole ring and the C-Cl bonds. The symmetric stretching vibrations of the dichlorinated ring would likely produce strong Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for 2,5-Dichloro-L-histidine

| Functional Group/Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amino group) | 3200-3400 | 3200-3400 |

| C=O stretch (carboxyl group) | 1700-1750 | 1700-1750 |

| Imidazole ring stretches | 1400-1600 | 1400-1600 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The imidazole ring of histidine is a chromophore that absorbs in the UV region. The addition of two chlorine atoms to the imidazole ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum due to the influence of the chlorine atoms' lone pairs of electrons on the π-electron system of the ring.

Interactive Data Table: Expected UV-Vis Absorption Data for 2,5-Dichloro-L-histidine

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in the crystalline state of 2,5-dichloro-L-histidine would be determined using X-ray diffraction techniques.

X-ray Diffraction (XRD) : Powder XRD would be used to assess the crystallinity and phase purity of a bulk sample of 2,5-dichloro-L-histidine. The resulting diffraction pattern is a fingerprint of the crystalline solid.

Interactive Data Table: Hypothetical Crystallographic Data for 2,5-Dichloro-L-histidine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic (predicted) |

| Space Group | P2₁2₁2₁ (predicted) |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

Note: The crystallographic data are hypothetical and would require experimental determination from a suitable single crystal.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the "Computational Chemistry and Molecular Modeling of 2,5-Dichloro-L-histidine" that adheres to the specified outline. The necessary computational and molecular modeling data for this specific compound, 2,5-Dichloro-L-histidine, is not present in the public domain search results.

The majority of relevant research articles, including detailed Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and crystal structure studies, pertain to a different but similarly named compound: Dichloro(l-histidine)copper(II) ([Cu(l-His)Cl₂]) nih.govacs.orgtandfonline.com. This is a metal-organic complex where an L-histidine molecule is coordinated with a copper ion and two chloride ions. The electronic structure, reactivity, and intermolecular interactions of this complex are fundamentally different from those of the isolated, metal-free amino acid derivative 2,5-Dichloro-L-histidine, due to the central role of the copper atom nih.gov.

Using data from the copper complex to describe 2,5-Dichloro-L-histidine would be scientifically inaccurate and would not meet the requirements for a thorough and factual article on the specified subject. Searches for computational studies on the isolated 2,5-Dichloro-L-histidine molecule did not yield the specific data required to populate the sections and subsections of the requested outline. Therefore, the article cannot be generated at this time.

Computational Chemistry and Molecular Modeling of 2,5 Dichloro L Histidine

Intermolecular Interactions and Crystal Packing Studies of 2,5-Dichloro-L-histidine

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For the [Cu(l-His)Cl2] complex, this analysis reveals the nature and prevalence of different close contacts that contribute to the stability of the crystal lattice. The Hirshfeld surfaces are generated by mapping the normalized contact distance (dnorm), which allows for the identification of regions involved in strong intermolecular interactions, highlighted as red areas on the surface.

The primary intermolecular forces identified within the crystal structure of Dichloro(l-histidine)copper(II) are Cl···H, O···H, and H···H interactions nih.gov. Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of these interactions by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. These plots offer a "fingerprint" of the intermolecular contacts, showing the proportion of the Hirshfeld surface corresponding to each type of interaction.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.1 |

| Cl···H/H···Cl | 14.1 |

| O···H/H···O | 11.9 |

| C···H/H···C | 22.5 |

| N···H/H···N | 9.7 |

The data clearly shows that H···H interactions are the most abundant, covering a significant portion of the molecular surface. The Cl···H/H···Cl and O···H/H···O contacts are also prominent, underscoring their critical role in the cohesion of the crystal structure.

Analysis of Hydrogen Bonding Networks

The crystal structure of Dichloro(l-histidine)copper(II) is further stabilized by an extensive network of hydrogen bonds. These interactions are a subset of the close contacts identified by Hirshfeld surface analysis and are crucial for the formation of the supramolecular architecture.

The analysis reveals significant hydrogen bonding, particularly involving the chlorine and oxygen atoms acting as acceptors and hydrogen atoms from the amine and other groups acting as donors nih.gov. For instance, a notable interaction occurs between a chlorine atom and a hydrogen atom of the amine group (Cu–Cl···H–N) nih.gov. These hydrogen bonds create a robust three-dimensional network that links the molecular chains within the crystal.

The specific details of the key hydrogen bonds, including the atoms involved and their distances, are critical for a complete understanding of the crystal packing.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction |

|---|---|---|---|

| N | H | Cl | N–H···Cl |

| N | H | O | N–H···O |

| C | H | O | C–H···O |

| C | H | Cl | C–H···Cl |

The presence and nature of these hydrogen bonds, as elucidated by computational modeling, are fundamental to the structural integrity and properties of the Dichloro(l-histidine)copper(II) complex.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound 2,5-Dichloro-L-histidine to generate a detailed article that adheres to the requested outline. The existing research predominantly focuses on the parent molecule, L-histidine, or on metal complexes where "dichloro" refers to chloride ligands rather than a modification of the histidine molecule itself.

A common point of confusion arises with the compound Dichloro(l-histidine)copper(II), often written as [Cu(l-His)Cl₂]. In this complex, a standard L-histidine molecule and two separate chloride ions act as ligands coordinating to a central copper(II) ion. The histidine ring itself is not chlorinated in this case. nih.gov

While studies on the chlorination of peptides do indicate that a "chlorinated histidine intermediate" such as 2-chlorohistidine (B161036) can be formed, it is typically a minor byproduct, and extensive biochemical characterization of its coordination chemistry, enzyme interactions, or role in protein structure is not available in the reviewed literature. nih.govacs.org

Therefore, it is not possible to provide a scientifically accurate and detailed analysis for each of the specified sections—Coordination Chemistry, Enzyme-Ligand Binding, and Role in Protein Structure—for 2,5-Dichloro-L-histidine without resorting to speculation. The requested data on its specific interactions with metal ions like Cu(II), Fe(II), and Zn(II), its effects on enzymes such as Histidine Decarboxylase, or its structure-activity relationships are not present in the available scientific domain.

Molecular Interactions and Biochemical Studies of 2,5 Dichloro L Histidine

Role in Protein Structure and Function

Influence on Conformational Stability and Dynamics of Proteins

The incorporation of 2,5-dichloro-L-histidine into a polypeptide chain is hypothesized to significantly alter the conformational stability and dynamics of proteins. The introduction of two chlorine atoms onto the imidazole (B134444) ring of L-histidine modifies its size, hydrophobicity, and electronic characteristics. nih.gov Halogenation is known to be a minimally invasive strategy to probe the physical characteristics of proteins, and it can enhance structural stabilities. nih.gov

The chlorine atoms are electron-withdrawing, which would decrease the pKa of the imidazole side chain, making it a weaker base compared to unmodified histidine. This alteration in basicity would affect the protonation state of the residue at physiological pH, thereby influencing its ability to form hydrogen bonds and salt bridges, which are crucial for maintaining the tertiary and quaternary structures of proteins. The increased size and hydrophobicity of the dichlorinated side chain could lead to enhanced van der Waals interactions within the hydrophobic core of a protein, potentially increasing its stability. acs.org However, the introduction of bulky chlorine atoms could also lead to steric clashes, depending on the local environment within the protein structure, which might be destabilizing. nih.gov

The altered electronic properties of the dichlorinated imidazole ring could also impact its interaction with the surrounding solvent and other residues. The introduction of halogen atoms can locally alter the electronic character of the peptide/protein. nih.gov This can influence the hydration of the protein surface and the dynamics of the polypeptide chain. Studies on other halogenated amino acids have shown that such modifications can impact protein folding and stability, sometimes in a non-additive manner, highlighting the sensitivity of protein structures to sub-angstrom level perturbations. nih.gov

Table 1: Inferred Physicochemical Properties of 2,5-Dichloro-L-histidine in Comparison to L-Histidine

| Property | L-Histidine | 2,5-Dichloro-L-histidine (Inferred) | Rationale for Inference |

| Molecular Weight ( g/mol ) | 155.15 nih.gov | 224.04 | Addition of two chlorine atoms and removal of two hydrogen atoms. |

| Imidazole pKa | ~6.0 | < 6.0 | Electron-withdrawing effects of the two chlorine atoms reduce the basicity of the imidazole nitrogen atoms. |

| Hydrophobicity | Hydrophilic | More hydrophobic | The presence of two chlorine atoms increases the nonpolar character of the side chain. acs.org |

| Hydrogen Bonding | Acts as both donor and acceptor. | Potentially weaker acceptor | The electron-withdrawing chlorine atoms reduce the electron density on the nitrogen atoms, weakening their ability to accept hydrogen bonds. |

| Size | Medium | Larger | The addition of two chlorine atoms increases the steric bulk of the side chain. |

Participation in Catalytic Residues of Model Enzymes

The role of histidine as a catalytic residue in enzymes is well-established, often participating in acid-base catalysis and serving as a nucleophile or a proton shuttle. rsc.org The substitution of L-histidine with 2,5-dichloro-L-histidine in the active site of a model enzyme would likely have a profound impact on its catalytic activity.

The key to histidine's catalytic function is the pKa of its imidazole side chain, which is close to physiological pH, allowing it to act as both a proton donor and acceptor. rsc.org The electron-withdrawing nature of the two chlorine atoms in 2,5-dichloro-L-histidine would significantly lower the pKa of the imidazole ring. This shift would make the residue a stronger acid but a much weaker base. In an enzymatic reaction where the histidine residue is required to act as a general base to abstract a proton, its dichlorinated counterpart would be far less effective, leading to a significant decrease in the catalytic rate.

Furthermore, the increased steric bulk of the 2,5-dichloro-L-histidine side chain could alter the precise geometry of the active site, affecting substrate binding and the orientation of other catalytic residues. The altered electronic properties could also affect the residue's ability to coordinate with metal cofactors, another common role for histidine in enzyme active sites. rsc.org

Table 2: Inferred Impact of 2,5-Dichloro-L-histidine on Enzyme Catalysis Compared to L-Histidine

| Catalytic Function | L-Histidine | 2,5-Dichloro-L-histidine (Inferred) | Rationale for Inference |

| General Base Catalysis | Effective proton acceptor. | Significantly reduced activity. | Lower pKa reduces the ability of the imidazole nitrogen to accept a proton. |

| General Acid Catalysis | Effective proton donor. | Potentially enhanced proton donation, but regeneration is hindered. | Lower pKa makes the protonated form a stronger acid, but deprotonation is favored. |

| Nucleophilic Catalysis | Can act as a nucleophile. | Reduced nucleophilicity. | The electron-withdrawing chlorine atoms decrease the electron density on the nitrogen atoms. |

| Metal Coordination | Good ligand for metal ions. rsc.org | Altered coordination properties. | Changes in electron density and steric hindrance from the chlorine atoms would affect metal binding. |

Solvation and Solution Phase Behavior of 2,5-Dichloro-L-histidine

Interionic Interactions in Aqueous Electrolyte Systems

The solvation and solution phase behavior of 2,5-dichloro-L-histidine in aqueous electrolyte systems are expected to differ significantly from that of natural L-histidine. The introduction of chlorine atoms can influence intermolecular interactions, including hydrogen bonding and halogen bonding. nih.govrsc.org

In an aqueous solution, the increased hydrophobicity of the dichlorinated imidazole ring would likely lead to a greater disruption of the water structure around the molecule compared to L-histidine. This could result in a tendency for 2,5-dichloro-L-histidine to self-associate or to partition into less polar environments.

The presence of chlorine atoms allows for the possibility of halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. rsc.org In the context of an aqueous electrolyte system, the chlorine atoms of 2,5-dichloro-L-histidine could interact with anions or other electron-rich species in the solution. These interactions could influence the solubility and aggregation behavior of the amino acid.

Advanced Research Directions and Future Perspectives in Halogenated Histidine Chemistry

Rational Design and Synthesis of Next-Generation Halogenated Histidine Analogues

The future of halogenated histidine chemistry lies in the ability to design and synthesize novel analogues with precisely tailored properties. Rational design strategies are increasingly informed by computational and experimental methods to predict the effects of specific halogenation patterns on the amino acid's structure and function. encyclopedia.pub The introduction of chlorine atoms at the C2 and C5 positions of the imidazole (B134444) ring, as in 2,5-Dichloro-L-histidine, significantly alters its electronic properties and steric profile.

Next-generation design will likely focus on:

Multi-halogenation: Introducing different halogens (e.g., bromine, iodine) at various positions on the histidine ring to fine-tune properties like halogen bond donor strength. acs.org

Enzymatic Synthesis: Leveraging the expanding toolkit of halogenase enzymes for regioselective halogenation of amino acids provides an environmentally friendly alternative to traditional chemical synthesis. springernature.comresearchgate.netresearchgate.net Newly discovered radical halogenases, for instance, can modify a range of free amino acids. researchgate.net

Hybrid Approaches: Combining the selectivity of biocatalysis with the versatility of synthetic chemistry will enable the creation of complex, non-natural halogenated histidine analogues. researchgate.net

Synthetic strategies are evolving to meet the demand for these specialized molecules. While chemical synthesis has been a primary route, biocatalytic methods are gaining traction for their high regioselectivity and milder reaction conditions. encyclopedia.pubspringernature.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Halogenated Amino Acids

| Strategy | Advantages | Disadvantages | Potential for Histidine Analogues |

|---|---|---|---|

| Chemical Synthesis | High versatility, access to non-natural patterns. bris.ac.uk | Often requires harsh reagents, may lack regioselectivity. researchgate.net | Synthesis of diverse patterns like 2,5-dichloro, 2-bromo-5-chloro, etc. |

| Enzymatic Synthesis | High regioselectivity, environmentally friendly. springernature.commdpi.com | Substrate scope of enzymes can be limited. mdpi.com | Targeted halogenation at specific ring positions if suitable halogenases are identified or engineered. |

| Genetic Code Expansion | Site-specific incorporation into proteins in vivo. acs.org | Requires engineering of orthogonal synthetase/tRNA pairs. acs.org | Enables production of proteins containing 2,5-Dichloro-L-histidine at specific sites for functional studies. |

Exploration of Novel Biological Roles and Mechanistic Insights

The unique properties conferred by halogenation open avenues for exploring new biological functions, excluding direct pharmacological applications. The electron-withdrawing nature of chlorine atoms in 2,5-Dichloro-L-histidine can significantly lower the pKa of the imidazole side chain, altering its protonation state under physiological conditions. youtube.com This modification can have profound effects on the roles histidine plays in biological systems.

Future research in this area will likely investigate:

Protein Folding and Stability: Halogenation can enhance protein stability through favorable hydrophobic interactions or the formation of halogen bonds—a noncovalent interaction where the halogen acts as an electron acceptor. nih.govacs.orgnih.gov The impact of dichlorination on the core structure and stability of proteins is a key area of study. nih.gov

Enzyme Catalysis: Histidine is a common residue in enzyme active sites, often acting as a general acid or base. youtube.com Replacing a native histidine with 2,5-Dichloro-L-histidine could modulate catalytic activity, providing insights into reaction mechanisms.

Molecular Recognition: The altered electronic and steric profile of a dichlorinated histidine can change how a peptide or protein interacts with its binding partners, such as other proteins, nucleic acids, or small molecules. nih.govnih.gov Halogen bonds, in particular, can be exploited to engineer novel protein-ligand interactions. acs.org

Table 2: Predicted Physicochemical Impact of Dichlorination on L-Histidine

| Property | L-Histidine | 2,5-Dichloro-L-histidine (Predicted) | Mechanistic Implication |

|---|---|---|---|

| Imidazole pKa | ~6.0 | Lowered significantly | Altered role in acid-base catalysis and pH-sensing. |

| Hydrophobicity | Hydrophilic | Increased | Enhanced partitioning into hydrophobic pockets of proteins. nih.gov |

| Halogen Bonding | Not applicable | Strong potential as a halogen bond donor. acs.org | Can form stabilizing interactions with Lewis bases (e.g., carbonyl oxygens) in protein structures. acs.orgnih.gov |

| Size/Steric Profile | Standard | Increased bulk | Can probe steric tolerance within protein cores or binding interfaces. nih.gov |

Integration with Systems Biology and Proteomic Approaches

Systems biology and proteomics aim to understand biological processes on a global scale. Halogenated amino acids like 2,5-Dichloro-L-histidine are poised to become valuable tools in these fields. By incorporating this non-canonical amino acid into proteins, researchers can introduce a unique chemical tag for proteome-wide analysis.

Key future applications include:

Quantitative Proteomics: The distinct isotopic signature of the two chlorine atoms in 2,5-Dichloro-L-histidine can be used for mass spectrometry-based protein quantification, allowing for precise measurement of changes in protein abundance across different cellular states.

Interactome Profiling: Proteins containing 2,5-Dichloro-L-histidine can be used as bait in pull-down experiments. The unique mass tag facilitates the identification of interacting proteins by mass spectrometry, helping to map complex protein interaction networks.

Subcellular Localization Studies: The modified amino acid can serve as a tag to track the localization and trafficking of proteins within the cell, providing a more comprehensive view of cellular organization.

Development of 2,5-Dichloro-L-histidine as a Research Tool and Probe for Biochemical Pathways

Beyond its role in large-scale studies, 2,5-Dichloro-L-histidine has significant potential as a precision tool for dissecting specific biochemical pathways. pitt.edu Its unique characteristics can be exploited to create molecular probes that report on local environments and molecular interactions. mdpi.comacs.org

Promising directions for development include:

NMR Spectroscopy Probes: The chlorine atoms can influence the chemical shift of nearby nuclei, making 2,5-Dichloro-L-histidine a sensitive probe for studying protein structure and dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: The high electron density of chlorine atoms makes them valuable for phasing X-ray diffraction data, which can help in solving the three-dimensional structures of proteins and protein-ligand complexes. acs.org

Enzyme Mechanism Probes: Incorporating 2,5-Dichloro-L-histidine into an enzyme's active site can alter reaction kinetics or trap intermediates, providing critical clues about the catalytic mechanism. Its modified pKa can be used to test the role of proton transfer in a reaction. youtube.com

The development and application of 2,5-Dichloro-L-histidine and its analogues promise to provide deeper insights into the fundamental mechanisms of biological systems, solidifying the role of halogenated amino acids as indispensable tools in chemical biology.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodology : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC values. Apply bootstrap resampling to assess confidence intervals . For multivariate datasets, employ principal component analysis (PCA) to identify confounding variables .

Q. How should researchers address ethical and reproducibility challenges in studies involving novel halogenated amino acids?

- Guidelines : Adhere to institutional review board (IRB) protocols for biological testing. For reproducibility, publish detailed synthetic procedures, raw spectral data, and crystallographic files in open-access repositories . Reference established standards (e.g., USP-NF guidelines for reagent quality) .

Data Presentation and Peer Review

Q. What are the best practices for presenting contradictory or inconclusive findings in publications?

- Strategy : Clearly delineate limitations in the discussion section. Use tables to compare conflicting datasets (e.g., bioactivity under varying conditions) and propose hypotheses for discrepancies . Follow journal requirements for supplementary data archiving .

Q. How can researchers ensure compliance with journal guidelines for structural and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.